molecular formula C26H23N5O3S B11401249 5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11401249
M. Wt: 485.6 g/mol
InChI Key: HOMNUMYVVJUFSE-UHFFFAOYSA-N
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Description

The compound 5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both triazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and oxadiazole rings in the structure contributes to the compound’s stability and reactivity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with isothiocyanates or by cyclization of acylated thiosemicarbazides.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting carboxylic acids with hydrazinecarbothiohydrazides.

    Coupling of the Rings: The final step involves coupling the triazole and oxadiazole rings through a sulfanyl linkage, which can be achieved using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its stability and reactivity.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. The triazole and oxadiazole rings play a crucial role in this interaction, as they can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of triazole and oxadiazole rings in 5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole provides unique stability and reactivity.
  • The presence of the sulfanyl linkage enhances its potential biological activities compared to similar compounds.

Properties

Molecular Formula

C26H23N5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

5-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C26H23N5O3S/c1-3-33-20-15-13-19(14-16-20)31-25(18-9-5-4-6-10-18)28-29-26(31)35-17-23-27-24(30-34-23)21-11-7-8-12-22(21)32-2/h4-16H,3,17H2,1-2H3

InChI Key

HOMNUMYVVJUFSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4OC)C5=CC=CC=C5

Origin of Product

United States

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